molecular formula C18H23N7O B12236589 1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-1,2,3-triazole

1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-1,2,3-triazole

Cat. No.: B12236589
M. Wt: 353.4 g/mol
InChI Key: HWQNXWYKVBNDEG-UHFFFAOYSA-N
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Description

1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-1,2,3-triazole is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-1,2,3-triazole typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the pyrrolo and pyrimidine moieties. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-1,2,3-triazole is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity may contribute to its diverse range of applications and potential biological activities .

Properties

Molecular Formula

C18H23N7O

Molecular Weight

353.4 g/mol

IUPAC Name

[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methyltriazol-4-yl)methanone

InChI

InChI=1S/C18H23N7O/c1-11-19-15-5-3-4-14(15)17(20-11)24-6-12-8-25(9-13(12)7-24)18(26)16-10-23(2)22-21-16/h10,12-13H,3-9H2,1-2H3

InChI Key

HWQNXWYKVBNDEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=CN(N=N5)C

Origin of Product

United States

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